N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide is a chemical compound that belongs to the thiadiazole family. This compound has gained attention in scientific research due to its potential therapeutic properties and its ability to modulate various biological pathways.
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide typically involves a multi-step process. The preparation begins with the formation of the 1,3,4-thiadiazole ring, which is a common structural component in many biologically active compounds . The synthetic route often includes the reaction of 1-adamantylamine with thiosemicarbazide, followed by cyclization to form the thiadiazole ring.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. These actions result in the reduction of inflammatory mediators and the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide can be compared with other thiadiazole derivatives, such as:
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound also exhibits anti-inflammatory and anti-cancer properties but differs in its molecular structure and specific biological activities.
5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione: Known for its antimicrobial and anti-inflammatory activities.
2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid: This compound has shown significant activity against gram-positive bacteria.
This compound stands out due to its unique combination of the adamantyl and chlorophenoxy groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-25(18(26)12-27-17-4-2-16(22)3-5-17)20-24-23-19(28-20)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYRGASIBRDPFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)COC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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